Methyl chloroglyoxylate

Description

Significance as a Reactive Building Block and Reagent in Contemporary Organic Chemistry

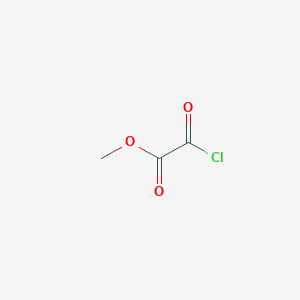

Methyl chloroglyoxylate (ClCOCOOCH₃) is a bifunctional molecule containing both an acid chloride and a methyl ester group attached to adjacent carbonyl carbons. This unique structural arrangement imparts a high degree of reactivity, making it an invaluable reagent for introducing the methoxalyl group (CH₃OOCCO-) into a wide array of organic molecules. Its utility stems from the differential reactivity of its two electrophilic centers, allowing for selective transformations under controlled conditions.

The presence of the highly reactive acyl chloride group enables facile reactions with a diverse range of nucleophiles, including alcohols, amines, and carbanions. This reactivity is fundamental to its application in acylation reactions, leading to the formation of esters, amides, and ketones, respectively. Furthermore, the α-keto ester moiety serves as a versatile precursor for the synthesis of various heterocyclic systems and can participate in a range of condensation and cycloaddition reactions.

In contemporary organic synthesis, the strategic incorporation of the methoxalyl group using this compound provides a powerful tool for constructing complex molecular architectures. It is frequently employed in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. anshulchemicals.com For instance, it is a key reagent in the preparation of coumarin-based fluorescent probes and phenanthrene (B1679779) β-diketo acids, which are being investigated as potential HIV-1 integrase inhibitors. pharmaffiliates.com

Evolution of Synthetic Methodologies Utilizing this compound

The application of this compound in organic synthesis has evolved considerably over time, driven by the continuous demand for more efficient and selective synthetic methods. Early methodologies often focused on its straightforward use as an acylating agent. However, the true potential of this reagent has been unlocked through the development of more sophisticated and elegant synthetic strategies.

A significant advancement in its utilization has been in the realm of multicomponent reactions. For example, a one-pot, three-component reaction involving a C-H acidic compound, a dialkyl acetylenedicarboxylate (B1228247), and this compound has been developed for the efficient synthesis of functionalized 2H-chromene derivatives. researchgate.net This approach highlights the ability of this compound to participate in complex reaction cascades, leading to the rapid assembly of intricate molecular frameworks.

Furthermore, its role in cycloaddition reactions has been extensively explored. It participates in [4+2] and [3+2] cycloadditions, providing access to a variety of heterocyclic structures. For instance, it has been used in the synthesis of substituted isoxazoles and other heterocycles through cyclization pathways. lookchem.comchemicalbook.comsigmaaldrich.com The reactivity of nitrilimines generated from ethyl chloroglyoxalate phenylhydrazone, a related compound, in [3+2] cycloaddition reactions with olefins has been studied to understand the regioselectivity of such transformations. oup.com

Modern synthetic methods have also focused on improving the efficiency and sustainability of reactions involving this compound. The development of solvent-free and microwave-assisted protocols for its synthesis and application represents a significant step towards greener chemistry. For example, a solvent-free synthesis using bis(trichloromethyl) carbonate (triphosgene) has been reported, offering high purity and scalability. smolecule.com

The evolution of these methodologies underscores the enduring importance of this compound as a key tool in the arsenal (B13267) of synthetic organic chemists, enabling the construction of a diverse range of valuable and complex molecules.

Table 1: Key Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₃ClO₃ |

| Molecular Weight | 122.50 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 118-120 °C |

| Density | 1.332 g/mL at 25 °C |

| Refractive Index | n20/D 1.419 |

| CAS Number | 5781-53-3 |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-chloro-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO3/c1-7-3(6)2(4)5/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUQEPZWVQIOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064003 | |

| Record name | Methyl chloroglyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5781-53-3 | |

| Record name | Methyl oxalyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5781-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-chloro-2-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005781533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-chloro-2-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl chloroglyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl chloroglyoxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL CHLOROGLYOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42Z6XG83RQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Precursor Chemistry of Methyl Chloroglyoxylate

Preparation and Isolation of Methyl Chloroglyoxylate for Research Applications

The preparation of this compound for research purposes typically involves the chlorination of a suitable precursor, followed by purification to remove byproducts and unreacted starting materials. Given its sensitivity to moisture, these procedures necessitate anhydrous conditions to prevent hydrolysis of the highly reactive acyl chloride functional group. chemicalbook.com

One of the most established methods for synthesizing this compound in a laboratory setting is the reaction of methyl oxalate (B1200264) with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). smolecule.com For instance, the reaction between methyl oxalate and phosphorus pentachloride can be carried out in an anhydrous solvent like diethyl ether at a controlled temperature of 0°C. This reaction proceeds via a nucleophilic acyl substitution mechanism, yielding this compound. smolecule.com

Another common laboratory-scale preparation involves the use of oxalyl chloride and methanol (B129727). smolecule.com This method requires careful control of the reaction conditions to ensure the selective formation of the desired product.

A more modern and environmentally conscious approach involves a solvent-free reaction. This protocol utilizes bis(trichloromethyl) carbonate, also known as triphosgene (B27547), as the chlorinating agent in the presence of a catalytic amount of dimethylformamide (DMF). smolecule.com The reaction with methyl oxalate is conducted at a temperature range of 30–70°C. A key advantage of this method is the high purity of the resulting product and the elimination of solvent waste. smolecule.com

Regardless of the synthetic method employed, the isolation and purification of this compound are critical steps. Due to its relatively low boiling point (118-120°C at 760 mmHg), distillation is a common purification technique. xinchem.comchemball.com The entire process, from synthesis to purification and storage, must be conducted under anhydrous conditions, as the compound readily reacts with water to produce hydrochloric acid and other degradation products. chemicalbook.com For laboratory use, it is typically stored in a cool, dry environment, often in a refrigerator, under an inert atmosphere. pharmaffiliates.com

Comparative Analysis of Synthetic Routes to this compound

Several synthetic routes to this compound have been developed, each with its own set of advantages and disadvantages concerning yield, purity, reaction conditions, and environmental impact. A comparative analysis of the most prominent methods is presented below.

Traditional Chlorination Methods:

The classical approach of using phosphorus pentachloride or thionyl chloride for the chlorination of methyl oxalate is a well-established and effective method. smolecule.com For example, the reaction with PCl₅ in anhydrous diethyl ether at 0°C can achieve a purity of 93%. smolecule.com While reliable, these methods often involve the use of hazardous reagents and may generate significant waste streams, such as phosphorus-containing byproducts.

Alternative Chlorination with Oxalyl Chloride:

The use of oxalyl chloride with methanol presents an alternative to the phosphorus-based reagents. smolecule.com This method can also provide good yields of the desired product. However, precise control over the stoichiometry and reaction temperature is crucial to prevent the formation of undesired side products.

Solvent-Free Synthesis with Triphosgene:

A significant advancement in the synthesis of this compound is the development of a solvent-free method using triphosgene. This approach offers several advantages over traditional methods. By reacting methyl oxalate with triphosgene at 30–70°C with a catalytic amount of DMF, a product purity of 99% can be achieved. smolecule.com The absence of a solvent simplifies the workup procedure and minimizes environmental impact. The byproducts, hydrogen chloride and carbon dioxide, can be safely neutralized using a sodium hydroxide (B78521) scrubber, making this method amenable to larger-scale production. smolecule.com

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has also been applied to reactions involving this compound, significantly accelerating reaction times. While not a direct synthesis of the compound itself, its use in reactions where this compound is a key reactant, such as in the Bi(OTf)₃-catalyzed spiro annulation to produce spiro[pyrrole-3,2′-quinazoline]carboxylates, demonstrates the potential for enhanced efficiency. smolecule.com In this specific example, the reaction time was reduced to just 5 minutes at 140°C, with a high yield of 90%. smolecule.com This suggests that microwave irradiation could potentially be applied to the synthesis of this compound itself to improve reaction kinetics.

The following interactive table provides a summary and comparison of the different synthetic routes to this compound:

| Synthetic Route | Reagents | Temperature | Purity | Key Features |

| Traditional Chlorination | Methyl oxalate, Phosphorus pentachloride (PCl₅) | 0°C | 93% | Established method, uses hazardous reagents. smolecule.com |

| Solvent-Free Synthesis | Methyl oxalate, Bis(trichloromethyl) carbonate (triphosgene), Dimethylformamide (catalyst) | 30–70°C | 99% | Environmentally friendly, high purity, no solvent waste. smolecule.com |

| Alternative Chlorination | Oxalyl chloride, Methanol | Controlled | - | Avoids phosphorus-based reagents. smolecule.com |

| Microwave-Assisted Reactions | Involving this compound as a reactant | e.g., 140°C | - | Drastically reduces reaction times. smolecule.com |

Methyl Chloroglyoxylate in Carbon Carbon Bond Formation Reactions

Applications in Intramolecular Wittig Reactions

Methyl chloroglyoxylate is a key reactant for synthesizing precursors necessary for intramolecular Wittig reactions, a powerful method for constructing cyclic compounds. lookchem.comchemicalbook.com The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. masterorganicchemistry.comorganic-chemistry.org In the intramolecular version, both the ylide and the carbonyl group are present in the same molecule, leading to cyclization.

The general strategy involves using this compound to acylate a suitable nucleophile that also contains, or can be converted to, a phosphorus ylide. For instance, a multi-component, one-pot synthesis of functionalized 2H-chromene derivatives utilizes this compound. researchgate.net In this process, the reaction between a CH-acidic compound (like dimedone), a dialkyl acetylenedicarboxylate (B1228247), and this compound is mediated by triphenylphosphine (B44618) (Ph₃P). researchgate.net The initial C-acylation of the CH-acid with this compound creates a β-dicarbonyl compound. This intermediate, in the presence of triphenylphosphine and an acetylenic ester, generates a phosphorane which then undergoes an intramolecular Wittig-type ring closure to yield the final chromene system. researchgate.net Although the detailed mechanism can be complex, the key step involves the formation of a phosphorus ylide that subsequently attacks an in-situ carbonyl group to form the heterocyclic ring. researchgate.net

This methodology provides an efficient route to complex heterocyclic systems from relatively simple starting materials. researchgate.net The intramolecular Wittig reaction is a critical step in the synthesis of various fused heterocycles. guidechem.comlookchem.com

Utility in Silyl (B83357) Enol Ether Acylation Methodologies

This compound is an effective acylating agent for silyl enol ethers, providing a direct route to valuable β-dicarbonyl compounds, which are important intermediates in organic synthesis. sigmaaldrich.comsigmaaldrich.com Silyl enol ethers are enolate equivalents that are generally less basic and more easily handled than their lithium or sodium counterparts. wikipedia.orgsioc-journal.cn Their reaction with strong electrophiles like this compound is a fundamental carbon-carbon bond-forming process. organicchemistrydata.org

The acylation reaction involves the nucleophilic attack of the silyl enol ether's double bond on the highly electrophilic acyl chloride carbon of this compound. This process is typically promoted by a Lewis acid catalyst. wikipedia.org The reaction results in the formation of a new carbon-carbon bond and the introduction of a methoxalyl group alpha to a carbonyl moiety.

Table 1: General Scheme for Acylation of Silyl Enol Ethers

| Reactant 1 | Reactant 2 | Product | Bond Formed |

| Silyl Enol Ether | This compound | α-(Methoxalyl) Ketone | C-C |

This reaction is a key step in various synthetic pathways. The resulting 1,3-dicarbonyl products can be used in a wide range of subsequent transformations, including alkylations, condensations, and the synthesis of heterocyclic compounds like isoxazoles and coumarins. guidechem.comlookchem.comchemicalbook.com The versatility of silyl enol ethers, combined with the reactivity of this compound, makes this a cornerstone methodology for constructing complex molecular architectures. sioc-journal.cn

Engagement in Iron-Mediated Carbon-Carbon Bond Cleavage

While seemingly counterintuitive in a discussion of C-C bond formation, this compound plays a role in synthetic sequences that involve iron-mediated carbon-carbon bond cleavage. lookchem.comsigmaaldrich.com The reagent is used to construct specific substrates, such as vicinal tricarbonyl or β-dicarbonyl compounds, which are then subjected to C-C bond scission under the influence of an iron catalyst. nih.govresearchgate.net

For example, 1,3-diketones can be synthesized using various methods, potentially involving this compound as a building block. These 1,3-diketones can then undergo a selective C-C bond cleavage promoted by an iron(III) catalyst, such as iron(III) chloride (FeCl₃), in the presence of an oxidant to yield 1,2-diketones (benzils). researchgate.net This process represents a formal oxidative decarbonylation.

In a different context, iron complexes are studied as models for acireductone dioxygenase, an enzyme that catalyzes the cleavage of C-C bonds. nih.gov Model systems using vicinal tricarbonyl compounds, which can be conceptually derived from precursors made with this compound, show that ferric ions can mediate C-C bond cleavage. nih.gov The reaction of these substrates with oxygen in the presence of an iron(II) complex can lead to oxidative cleavage of C-C bonds, producing smaller carboxylic acid fragments and carbon monoxide. nih.gov The specific products can be influenced by the reaction conditions, such as the presence of water. nih.gov

Therefore, this compound is instrumental in synthesizing the complex carbonyl substrates that are subsequently targeted for specific, iron-catalyzed bond cleavage reactions to access other valuable synthetic intermediates. lookchem.comchemicalbook.com

Role in Organometallic Additions for Ketoester Introduction

One of the most direct applications of this compound in carbon-carbon bond formation is its reaction with organometallic reagents to introduce a ketoester functionality. beilstein-journals.orgnih.gov Organometallic compounds, such as Grignard reagents (R-MgX) and organolithium reagents, are strong nucleophiles that readily attack the electrophilic acyl chloride portion of this compound. wikipedia.orgpurdue.edu

This reaction provides a straightforward and high-yielding synthesis of α-ketoesters (R-COCOOCH₃). The general reaction involves the addition of the organometallic reagent to this compound, followed by an aqueous workup. organic-chemistry.org

Table 2: Synthesis of α-Ketoesters using Organometallic Reagents

| Organometallic Reagent (R-M) | Substrate | Product (α-Ketoester) |

| Phenylmagnesium Bromide | This compound | Methyl Benzoylformate |

| Isopropenylmagnesium Bromide | This compound | Methyl 3-Methyl-2-oxobut-3-enoate |

| Alkyl/Aryl Lithium | This compound | Methyl Alkyl/Aryl-α-ketoester |

This method is highly versatile, allowing for the introduction of a wide variety of alkyl, aryl, and vinyl groups depending on the organometallic reagent used. wikipedia.org For instance, the reaction of isopropenylmagnesium bromide with an α-ketoester derived from this compound chemistry is a key step in the synthesis of the natural product (+)-camptothecin. beilstein-journals.org The resulting α-ketoesters are valuable intermediates in the synthesis of natural products and pharmaceuticals, as they can participate in further transformations such as aldol (B89426) additions, ene reactions, and Mannich reactions. beilstein-journals.orgnih.gov The iron(III)-catalyzed cross-coupling of Grignard reagents with acyl chlorides is a general method applicable to the synthesis of various ketones. researchgate.net

Methyl Chloroglyoxylate in Heterocycle Synthesis and Diversification

Regioselective Synthesis of Fused Coumarins

The synthesis of coumarins and their fused derivatives is of significant interest due to their wide range of biological activities. Methyl chloroglyoxylate has proven to be an effective reagent for the regioselective synthesis of these important heterocyclic compounds. lookchem.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The reactivity of this compound allows for controlled C-C bond formation, leading to the desired coumarin (B35378) scaffold.

One notable application involves the reaction of phenols with this compound in the presence of a suitable catalyst. This reaction typically proceeds through an initial acylation of the phenol (B47542), followed by an intramolecular cyclization to form the coumarin ring. The regioselectivity of this process is often high, favoring the formation of one constitutional isomer over others. The specific conditions of the reaction, such as the choice of solvent and catalyst, can be optimized to maximize the yield and regioselectivity of the desired fused coumarin product.

| Starting Material | Reagent | Product | Reference |

| Substituted Phenols | This compound | Fused Coumarins | lookchem.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

Cyclization Pathways to Substituted Isoxazoles

This compound is also instrumental in the synthesis of substituted isoxazoles, a class of five-membered heterocycles with diverse applications in medicinal chemistry and materials science. lookchem.comsigmaaldrich.comsigmaaldrich.comsmolecule.comchemicalbook.com The construction of the isoxazole (B147169) ring using this reagent often involves a cyclization reaction with a suitable precursor.

A common strategy involves the reaction of this compound with compounds containing a reactive methylene (B1212753) group adjacent to a nitrile or another electron-withdrawing group. This leads to an intermediate that can undergo cyclization to form the isoxazole ring. The reaction conditions can be tailored to control the substitution pattern on the resulting isoxazole. nih.gov For instance, the use of different starting materials allows for the introduction of various substituents at different positions of the heterocyclic ring, providing access to a library of substituted isoxazoles. nih.gov

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Active Methylene Compound | Substituted Isoxazole | lookchem.comsigmaaldrich.comsigmaaldrich.comsmolecule.comchemicalbook.com |

| 2-Alkyn-1-one O-methyl oximes | ICl | 4-Iodoisoxazoles | nih.gov |

Construction of Diverse Heterocyclic Ring Systems

Beyond coumarins and isoxazoles, this compound serves as a valuable building block for the synthesis of a wide array of other heterocyclic ring systems. lookchem.comsmolecule.comchemicalbook.comguidechem.com Its ability to participate in cycloaddition and cyclization reactions makes it a versatile tool for constructing complex molecular architectures. smolecule.com

For example, it can be employed in multi-component reactions to generate highly functionalized heterocyclic compounds in a single step. One such reaction involves the one-pot synthesis of functionalized 2H-chromene derivatives through a three-component reaction between a C-H acidic compound, a dialkyl acetylenedicarboxylate (B1228247), and this compound. researchgate.net This approach offers an efficient alternative to more complex multi-step syntheses. researchgate.net Furthermore, this compound can react with various nucleophiles to form intermediates that can be further elaborated into different heterocyclic frameworks, highlighting its broad utility in synthetic organic chemistry. smolecule.com

Application in the Synthesis of Dicyanoethylenes via Acylation

In addition to its role in forming heterocyclic rings, this compound is utilized in the synthesis of functionalized acyclic compounds that can serve as precursors to heterocycles. A notable application is in the synthesis of dicyanoethylenes through acylation reactions. lookchem.comsigmaaldrich.comchemicalbook.comguidechem.com

This process typically involves the acylation of a compound containing an active methylene group, such as malononitrile, with this compound. The resulting product is a highly functionalized dicyanoethylene derivative. These compounds are valuable intermediates in organic synthesis and can be used to construct a variety of nitrogen-containing heterocycles. The acylation reaction is generally efficient and provides a straightforward route to these useful synthetic building blocks.

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Malononitrile | Dicyanoethylene derivative | lookchem.comsigmaaldrich.comchemicalbook.comguidechem.com |

Methyl Chloroglyoxylate in Natural Product Synthesis and Analogues

Strategic Use in Total Synthesis of Complex Natural Products

The total synthesis of natural products is a formidable challenge that often necessitates the development of novel synthetic strategies and the strategic use of highly reactive reagents. Methyl chloroglyoxylate has proven instrumental in the synthesis of certain complex natural products by enabling key bond formations and the installation of critical functional groups.

A notable example is its application in the total synthesis of the γ-butenolide natural products, asperjinone and its analogue, asperimide C. acs.org In a key step of the synthesis, this compound is used in a Friedel-Crafts acylation reaction with phenol (B47542) to produce ethyl 2-(4-hydroxyphenyl)-2-oxoacetate. acs.org This α-keto ester intermediate is a crucial building block for the subsequent steps. The synthesis proceeds by protecting the phenol as a silyl (B83357) ether, followed by a Morita–Baylis–Hillman (MBH) reaction with methyl acrylate (B77674) to furnish a densely functionalized adduct. acs.org This adduct is then subjected to a one-pot Friedel–Crafts alkylation/maleic anhydride (B1165640) formation to construct the core structure of asperjinone. acs.org The strategic use of this compound in the initial acylation step efficiently introduces the necessary two-carbon unit that ultimately becomes part of the final natural product structure.

Beyond its role in C-C bond formation, this compound can also serve as an activator for other reagents. For instance, it can be used to activate dimethyl sulfoxide (B87167) (DMSO) for oxidation reactions, similar to the more common Swern oxidation which uses oxalyl chloride. smolecule.com While it may not always offer a significant advantage over other activators, its utility in specific contexts of complex molecule synthesis remains a valuable option for synthetic chemists.

Table 1: Key Intermediates in the Total Synthesis of Asperjinone

| Compound Name | Structure | Role in Synthesis |

| This compound | Acylating agent | |

| Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate | Key α-keto ester intermediate | |

| Asperjinone | Target natural product |

Development of Natural Product Analogues Utilizing this compound

The synthesis of natural product analogues is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents with improved properties. This compound can be a key tool in creating these analogues by enabling modifications to a natural product scaffold.

The synthesis of asperimide C, a maleimide (B117702) analogue of the maleic anhydride-containing asperjinone, highlights this application. acs.org The synthetic route to asperimide C diverges from that of asperjinone after the formation of the key intermediate derived from the initial Friedel-Crafts acylation with this compound. While asperjinone is formed through an intramolecular anhydride formation, asperimide C is synthesized from the same advanced intermediate. acs.org In this case, the completed asperjinone is heated with urea (B33335) to smoothly convert the maleic anhydride core into the maleimide ring system of asperimide C. acs.org This demonstrates how a common precursor, strategically assembled using this compound, can serve as a branch point for the synthesis of multiple, structurally related natural products and their analogues. This approach is efficient and allows for the exploration of chemical diversity around a common core.

Synthesis of Therapeutically Relevant Scaffolds from Natural Product Precursors

This compound is also employed in the synthesis of novel molecular scaffolds that are not necessarily direct analogues of a single natural product but are inspired by natural product structures and possess significant therapeutic potential. Its reactivity is well-suited for constructing core heterocyclic and carbocyclic systems.

One significant application is in the synthesis of phenanthrene (B1679779) β-diketo acids, which are being investigated as potential inhibitors of HIV-1 integrase. pharmaffiliates.comnih.govnih.gov This enzyme is a critical target for antiretroviral therapy, and β-diketo acids are a known class of inhibitors. nih.gov The synthesis of these complex phenanthrene derivatives involves the use of this compound to introduce the β-diketo acid side chain onto the phenanthrene scaffold. pharmaffiliates.comcymitquimica.com The resulting compounds have shown inhibitory activity against both the 3'-end processing and strand transfer steps of HIV-1 integration. nih.govnih.gov

Furthermore, this compound is a reagent for creating coumarin-based fluorescent probes. pharmaffiliates.comimpurity.com Coumarins are a class of compounds widely distributed in nature. niscair.res.in By using this compound in their synthesis, researchers can develop probes that fluoresce in response to specific ions or biological molecules, making them valuable tools for cell biology research and diagnostics. pharmaffiliates.comniscair.res.in

The utility of this reagent extends to the synthesis of inhibitors for other key enzymes. For example, a novel series of benzoylsulfonamide-based inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type II diabetes treatment, were synthesized using reagents like ethyl chloroglyoxylate for acylation to build the final inhibitor structure. researchgate.netjst.go.jp This highlights the role of chloroglyoxylate reagents in assembling complex molecules designed to interact with specific biological targets.

Table 2: Therapeutically Relevant Scaffolds Synthesized Using this compound

| Scaffold/Compound Class | Therapeutic Target/Application | Role of this compound |

| Phenanthrene β-diketo acids | HIV-1 Integrase Inhibition | Reagent for side chain synthesis pharmaffiliates.comnih.gov |

| Coumarin-based Probes | Fluorescent detection of ions (e.g., Pi) | Reagent in scaffold synthesis pharmaffiliates.comimpurity.com |

| Benzoylsulfonamide Derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition | Acylation reagent in inhibitor synthesis researchgate.netjst.go.jp |

Mechanistic Investigations of Methyl Chloroglyoxylate Reactivity

Studies on Acylating Agent Mechanisms Involving Methyl Chloroglyoxylate

This compound is widely recognized as a potent acylating agent, capable of introducing the methoxalyl group (–COCOOCH₃) into a variety of nucleophiles. smolecule.com Mechanistic studies, particularly on its solvolysis reactions, have provided significant insight into its behavior.

The solvolysis of this compound proceeds at a rate approximately 10⁶ times faster than the corresponding solvolysis of methyl chloroformate. researchgate.net This enhanced reactivity is attributed to the presence of the adjacent ester carbonyl group. Kinetic studies utilizing the extended Grunwald-Winstein equation are consistent with an addition-elimination (association-dissociation) mechanism across a wide range of solvents. researchgate.net In this two-step process, the nucleophile (e.g., a solvent molecule like water or alcohol) first attacks one of the carbonyl carbons to form a tetrahedral intermediate. The subsequent elimination of the leaving group (chloride ion) is fast, making the initial addition step the rate-determining step of the reaction. researchgate.net

The general mechanism for acylation can be depicted as follows:

Nucleophilic Attack: A nucleophile (Nu:) attacks the more electrophilic carbonyl carbon (the one bonded to the chlorine atom).

Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

Elimination of Chloride: The intermediate collapses, expelling the chloride ion (Cl⁻) as the leaving group and reforming the carbonyl double bond, resulting in the acylated product.

This mechanism is characteristic of nucleophilic acyl substitution. The high reactivity of this compound compared to simpler chloroformates is a key feature, making it a preferred reagent for introducing the methyl oxalyl group in various synthetic contexts, including Friedel-Crafts acylation of aromatic compounds. hud.ac.uk For instance, the acylation of 2,5-dimethylthiophene (B1293386) with ethyl chloroglyoxylate (a close analog) is a key step in the synthesis of certain thienyl ketones. hud.ac.uk

Analysis of Reaction Pathways in Condensation and Cyclization Processes

The dual functionality of this compound allows it to participate in a variety of condensation and cyclization reactions, leading to the formation of diverse heterocyclic systems. smolecule.com

Condensation Reactions: this compound can act as an electrophile in aldol-type condensation reactions. When reacting with enolates, it forms β-hydroxy α-keto esters, which are valuable intermediates for further synthetic transformations. smolecule.com

Cyclization Reactions: Its utility in constructing cyclic molecules is extensive. It is a key reactant in the regioselective synthesis of fused coumarins and substituted isoxazoles. smolecule.comchemicalbook.com A notable example is its use in multicomponent reactions. In a one-pot, three-component reaction mediated by triphenylphosphine (B44618), this compound reacts with a CH-acid and a dialkyl acetylenedicarboxylate (B1228247) to produce functionalized 2H-chromene derivatives. researchgate.net The proposed mechanism for this transformation involves the initial formation of a phosphonium (B103445) ylide, which then undergoes an intramolecular Wittig-type ring closure to yield the final chromene system. researchgate.net

Another significant application is in intramolecular Wittig reactions. Acylphosphoranes, generated from the reaction of silyl (B83357) esters with a phosphonium ylide, can be acylated with this compound. The resulting intermediate then undergoes an intramolecular Wittig cyclization on the newly introduced ester carbonyl to afford chromen-4-ones. chemicalbook.comacs.orgsigmaaldrich.com

The following table summarizes selected cyclization reactions involving this compound.

| Reaction Type | Reactants | Mediator/Catalyst | Product | Citation |

| Three-Component Reaction | CH-Acid, Dialkyl Acetylenedicarboxylate, this compound | Triphenylphosphine | Functionalized 2H-Chromenes | researchgate.net |

| Intramolecular Wittig Reaction | Silyl Ester of O-Acylsalicylic Acid, (Trimethylsilyl)methylenetriphenylphosphorane | Self-mediated | 4H-Chromen-4-ones | acs.org |

| Regioselective Synthesis | Various Precursors | Not specified | Fused Coumarins | smolecule.comchemicalbook.com |

| Heterocycle Formation | Various Precursors | Not specified | Substituted Isoxazoles | smolecule.comchemicalbook.com |

Exploration of Free-Radical Carbonylation Pathways

While ionic pathways dominate the reactivity of this compound, its involvement in free-radical processes has also been explored, particularly in the context of carbonylation. Carbonylation reactions involve the introduction of a carbonyl (CO) group into a molecule.

Photochemical reactions of the closely related ethyl chloroglyoxylate with hydrocarbons like cyclohexane, cyclohexene, and toluene (B28343) have been reported, suggesting the potential for radical-mediated pathways under photolysis. acs.org These reactions can lead to the formation of acyl radicals which then participate in subsequent addition or abstraction reactions.

More directly, α-oxo acid chlorides, including this compound, can be precursors to acyl radicals. These radicals can participate in coupling reactions. For instance, iron-catalyzed radical-radical cross-coupling reactions involving the decarbonylation of aliphatic aldehydes can generate radicals that couple with other species. researchgate.net While not a direct carbonylation, this illustrates the accessibility of radical pathways from related structures.

A plausible, though less common, pathway for free-radical carbonylation involving this compound could involve the following steps:

Radical Initiation: Homolytic cleavage of a bond, often induced by light or a radical initiator, to generate a radical.

Acyl Radical Formation: The initial radical could abstract the chlorine atom from this compound to form a methoxalyl radical (CH₃OOCCO•).

Radical Cascade: This acyl radical could then add to an unsaturated bond (e.g., an alkene or alkyne) or participate in other radical cascade processes to build more complex molecular structures.

Studies on methanol (B129727) carbonylation over heterogeneous catalysts, such as copper-exchanged zeolites, show that the process involves the insertion of carbon monoxide into methoxide (B1231860) groups to form acetyl species. rsc.org While this is a surface-catalyzed process and not a free-radical reaction in solution, it highlights the fundamental steps of C-C bond formation via carbonylation that are mechanistically relevant.

Solvent Effects and Transition State Analysis in this compound-Mediated Reactions

The solvent plays a critical role in modulating the reaction rates and mechanisms of processes involving highly polar and reactive species like this compound. The effect of the solvent on the solvolysis of methyl and ethyl chloroglyoxylates has been quantitatively analyzed using the Grunwald-Winstein equation. researchgate.net

The correlation parameters derived from these studies are consistent with an addition-elimination mechanism where the addition step is rate-determining. researchgate.net This implies that the transition state for the rate-determining step has significant charge separation and is highly sensitive to the ionizing power and nucleophilicity of the solvent. nih.govcdnsciencepub.com Solvents capable of stabilizing the developing negative charge on the oxygen atom and the positive charge on the incoming nucleophile in the tetrahedral intermediate will accelerate the reaction.

The table below shows hypothetical data illustrating the expected trend of solvolysis rates in different solvents, based on the principles of the Grunwald-Winstein equation.

| Solvent | Dielectric Constant (ε) | Relative Rate (k_rel) | Mechanistic Implication |

| n-Hexane | 1.9 | Very Low | Poor stabilization of polar transition state |

| Diethyl Ether | 4.3 | Low | Modest stabilization |

| Tetrahydrofuran (THF) | 7.6 | Moderate | Good stabilization, acts as nucleophile |

| Acetone | 21 | High | Strong stabilization of polar transition state |

| Ethanol | 24.5 | Very High | High ionizing power and nucleophilicity |

| Water | 80.1 | Extremely High | Excellent stabilization and high nucleophilicity |

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for analyzing reaction mechanisms and transition states. nih.gov Such calculations can provide detailed energetic profiles of reaction pathways, including the structures and energies of reactants, intermediates, transition states, and products. rsc.orgscispace.com For reactions involving this compound, DFT calculations could be used to:

Compare the energy barriers for different potential pathways (e.g., ionic vs. radical).

Elucidate the geometry of the transition state, confirming the tetrahedral nature of the intermediate in acylation reactions.

Quantify the influence of solvent molecules by including them explicitly in the computational model (microsolvation) or as a polarizable continuum (continuum solvation model).

These computational analyses, when combined with experimental kinetic data, provide a powerful and detailed picture of the reaction dynamics of this compound. nih.gov

Methyl Chloroglyoxylate As an Activating Agent in Oxidation Reactions

Facilitation of Dimethyl Sulfoxide (B87167) (DMSO) Activated Oxidations

In DMSO-activated oxidations, the key step is the reaction of DMSO with an activating agent to form a highly reactive sulfonium species. In the case of methyl chloroglyoxylate, it reacts with DMSO to generate an intermediate that is susceptible to nucleophilic attack by an alcohol. This reaction forms an alkoxysulfonium salt.

The general mechanism proceeds as follows:

Activation of DMSO: this compound reacts with DMSO.

Nucleophilic Attack: The alcohol substrate attacks the sulfur atom of the activated DMSO complex, leading to the formation of an alkoxysulfonium salt.

Deprotonation: A hindered, non-nucleophilic base, such as triethylamine, is introduced to deprotonate the carbon alpha to the oxygen, forming a sulfur ylide.

Elimination: The ylide undergoes an intramolecular elimination via a five-membered ring transition state to yield the desired carbonyl compound (aldehyde or ketone), dimethyl sulfide, and the protonated base.

This method provides a mild and efficient pathway for the oxidation of primary and secondary alcohols. The reactions are typically carried out at low temperatures, often below -60°C, to control the reactivity of the intermediates and minimize side reactions.

Comparative Studies with Other Activating Reagents in Alcohol Oxidation

The efficacy of this compound as a DMSO activator has been compared to other more commonly used reagents, particularly oxalyl chloride, which is the standard activator in the Swern oxidation.

Research by Swern and his collaborators in the late 1970s systematically studied various electrophiles for the activation of DMSO in alcohol oxidations. Their findings indicated that while this compound is a useful and effective activator for DMSO, it offers no significant advantages over the more readily available and widely used oxalyl chloride. researchgate.net

In a comparative study of activators, the yields of carbonyl compounds obtained from the oxidation of a range of primary and secondary alcohols were quantitatively determined. The data showed that oxalyl chloride was the most efficient and generally useful activating agent reported at the time. researchgate.net For instance, the oxidation of various long-chain saturated, unsaturated, acetylenic, and steroidal alcohols using the DMSO-oxalyl chloride system consistently provided high to quantitative yields of the corresponding carbonyl compounds. researchgate.net

Below is a representative table comparing the yields of aldehydes and ketones from the oxidation of various alcohols using DMSO activated by different reagents, illustrating the high efficiency of the oxalyl chloride system.

| Alcohol Substrate | Activating Reagent | Product | Yield (%) |

|---|---|---|---|

| 1-Dodecanol | Oxalyl Chloride | Dodecanal | 95 |

| 2-Octanol | Oxalyl Chloride | 2-Octanone | 98 |

| Geraniol | Oxalyl Chloride | Geranial | 94 |

| Cholesterol | Oxalyl Chloride | Cholestenone | 96 |

| Cinnamyl alcohol | Trifluoroacetic Anhydride (B1165640) | Cinnamaldehyde | 85 |

| 4-t-Butylcyclohexanol | Trifluoroacetic Anhydride | 4-t-Butylcyclohexanone | 92 |

Advanced Applications of Methyl Chloroglyoxylate in Specialized Chemical Syntheses

Synthesis of Key Pharmaceutical Intermediates

The precise reactivity of methyl chloroglyoxylate allows for its use in the construction of complex molecular architectures required for medicinally active compounds. chemicalbook.com

A significant application of this compound is in the synthesis of key intermediates for the anti-HIV drug Dolutegravir. chemicalbook.comnih.gov Dolutegravir's complex structure requires a multi-step synthesis, and this compound serves as a crucial starting material for forming the core pyridinone moiety of the drug. nih.gov

In a novel and efficient synthetic route, this compound is condensed with ethyl 3-(N,N-dimethylamino)acrylate. nih.gov This reaction produces a vinylogous amide intermediate in excellent yield. nih.gov This intermediate then undergoes further substitution and a key intramolecular cyclization step, promoted by magnesium bromide (MgBr₂), to form the pyridinone diester. chemicalbook.comnih.gov A final selective hydrolysis step yields the desired Dolutegravir intermediate. chemicalbook.comnih.gov This pathway highlights the utility of this compound in creating complex heterocyclic structures essential for modern antiviral therapies. chemicalbook.com

Table 1: Key Steps in Dolutegravir Intermediate Synthesis

| Step | Reactants | Key Reagent/Catalyst | Product |

| 1 | This compound, Ethyl 3-(N,N-dimethylamino)acrylate | - | Vinylogous amide |

| 2 | Vinylogous amide, Aminoacetaldehyde dimethyl acetal | - | Substituted precursor |

| 3 | Substituted precursor, Methyl bromoacetate | - | Cyclization precursor (P5) |

| 4 | Cyclization precursor (P5) | MgBr₂ | Pyridinone diester (P6) |

| 5 | Pyridinone diester (P6) | LiOH | Key Dolutegravir Intermediate |

This table summarizes the synthetic sequence for a key Dolutegravir intermediate, starting from the condensation of this compound. nih.gov

Furthermore, research has pointed to the use of this compound in synthesizing phenanthrene (B1679779) β-diketo acids, which are being studied as potential inhibitors of HIV-1 integrase, the same enzyme target as Dolutegravir. pharmaffiliates.com

While direct synthesis of entire antibiotic molecules using this compound as a primary building block is less commonly documented, its role as a versatile reagent in synthetic organic chemistry is crucial for constructing the complex scaffolds of modern antibiotics. researchgate.netnih.gov Fully synthetic and semi-synthetic antibiotics often require intricate chemical modifications to overcome multidrug resistance. nih.govfrontiersin.org

This compound's utility is demonstrated in its role as an "activator" for dimethyl sulfoxide (B87167) (Me2SO) in Swern-type oxidation reactions. researchgate.net This process efficiently converts alcohols to aldehydes or ketones, which are fundamental functional groups in the synthesis of complex natural products and their analogues, including antibiotics. researchgate.net The ability to perform such transformations under mild conditions is critical when dealing with sensitive and highly functionalized intermediates common in antibiotic synthesis. researchgate.net Its high reactivity as an acylating agent also allows for the introduction of the methoxalyl group (–COCOOCH₃) into molecules, a key step in building the carbon skeleton of various bioactive compounds. chemicalbook.comsmolecule.com

Role in Agrochemical and Specialty Chemical Development

This compound serves as a key intermediate in the production of a range of agrochemicals and specialty chemicals. guidechem.comanshulchemicals.com Its reactivity is harnessed to build the core structures of active ingredients in herbicides, insecticides, and fungicides. anshulchemicals.com The mechanism often involves the incorporation of the this compound moiety into a larger molecule, which contributes to its desired pesticidal or herbicidal properties. guidechem.com

As an important organic intermediate, it is used to synthesize a variety of substituted methyl oxalyl products and heterocyclic compounds. guidechem.com These include:

Fused Coumarins: Used in regioselective synthesis. sigmaaldrich.com

Substituted Isoxazoles: Formed through cyclization reactions. smolecule.comsigmaaldrich.com

These heterocyclic systems are prevalent in both agrochemical and specialty chemical applications due to their diverse biological and material properties.

Application in Polymer and Material Science Additive Synthesis

In polymer and material science, the development of novel additives is crucial for enhancing material properties. This compound's versatility as a reagent makes it suitable for synthesizing these specialized molecules. smolecule.com While not typically used as a monomer in polymerization itself, it is instrumental in creating complex organic molecules that can function as additives, such as stabilizers, plasticizers, or performance-enhancing agents.

Its ability to participate in a wide range of chemical reactions allows for the construction of diverse molecular structures: smolecule.com

Acylation Reactions: It readily reacts with alcohols and amines to form esters and amides, respectively. This is a fundamental reaction for creating molecules with specific functionalities. smolecule.com

Cycloaddition and Cyclization Reactions: It is used to form various heterocyclic and fused ring systems, which can be the core of advanced additives. smolecule.comsigmaaldrich.com

Aldol (B89426) Condensations: It can act as an electrophile, reacting with enolates to form β-hydroxy α-keto esters, which are precursors to more complex structures. smolecule.com

A specific example of its application is in the synthesis of allenylboronates, which are versatile intermediates in organic chemistry for creating complex diene structures. rsc.org These types of reactions demonstrate the potential of this compound in building the precise molecular architectures needed for specialty additives in advanced materials.

Computational and Theoretical Approaches to Methyl Chloroglyoxylate Chemistry

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are instrumental in elucidating the step-by-step pathways of chemical reactions. For reactions involving methyl chloroglyoxylate, these computational methods can affirm or predict mechanisms that are challenging to observe experimentally.

One area where these calculations have provided clarity is in the solvolysis of this compound. The kinetic parameters derived from the extended Grunwald-Winstein equation for these reactions are consistent with an addition-elimination mechanism. researchgate.net In this type of mechanism, the solvent molecule first adds to the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates the chloride ion. Computational studies support that the initial addition step is the rate-determining part of the process across a wide range of solvents. researchgate.net

Theoretical calculations have also been crucial in understanding the formation of this compound in atmospheric chemistry. A study on the atmospheric reaction of methyldichloroacetate with the hydroxyl (OH) radical employed electronic structure calculations to investigate potential reaction pathways. The results showed that the major product is this compound (also referred to as methyl 2-chloro-2-oxoacetate). nih.gov The calculations, performed at the M06-2X/6-311++G(2df,2p) level of theory, determined that the most favorable initial step is the abstraction of a hydrogen atom from the α-carbon (-CHCl2 group), leading to the formation of a radical intermediate, •CCl2C(O)OCH3. nih.gov This demonstrates the power of quantum calculations to identify the most likely reaction mechanism among several possibilities.

Density Functional Theory (DFT) is a commonly employed method for these types of mechanistic investigations, offering a balance between computational cost and accuracy. nih.govresearchgate.net

Modeling of Reactivity and Selectivity in this compound Transformations

Computational modeling allows for the prediction and rationalization of reactivity and selectivity in chemical transformations. By calculating the properties of reactants and potential intermediates, chemists can understand why a reaction proceeds in a particular manner.

In the context of this compound's formation from methyldichloroacetate, theoretical modeling was key to understanding the reactivity of the parent molecule. The study considered five different initial reaction pathways with the OH radical, including hydrogen abstraction from two different sites and chlorine atom abstraction. nih.gov The calculations revealed a significant difference in the energy barriers for these pathways, indicating a strong preference for hydrogen abstraction at the α-carbon. This selective reactivity is the reason for the efficient formation of the precursor radical that leads to this compound. nih.gov

These computational techniques are broadly applicable to understanding selectivity in organic reactions. escholarship.org For instance, in reactions where this compound is used as a reagent, modeling can predict whether it will react at the acyl chloride or the ester carbonyl, or how it will approach another molecule, thus determining the regioselectivity or stereoselectivity of the outcome. While specific studies on the selectivity of this compound reactions are not abundant in the provided search results, the methodologies are well-established for similar compounds like oxalyl chloride, where highly regio- and stereoselective reactions have been reported. researchgate.net

Theoretical Studies on Energetic Profiles and Transition States

A cornerstone of computational chemistry is the ability to map the energetic landscape of a reaction, including the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy barrier, which governs the reaction rate.

In the atmospheric oxidation of methyldichloroacetate, theoretical studies calculated the specific energy barriers for different reaction channels. nih.gov The abstraction of the α-hydrogen atom was found to have a relatively low energy barrier, while the abstraction of a chlorine atom had a much higher barrier. This large difference in activation energies explains why one pathway is strongly favored over the other. nih.gov

Table 1: Calculated Activation Energy Barriers for the Reaction of Methyldichloroacetate with OH Radical nih.gov

| Reaction Pathway | Activation Energy Barrier (kcal/mol) |

| α-Carbon H-atom Abstraction | 7.3 |

| Cl-atom Abstraction | 21.3 |

Calculations performed at the M06-2X/6-311++G(2df,2p) level of theory.

The geometry of the transition state, the highest energy point along the reaction coordinate, can also be fully optimized using quantum chemical methods like DFT with basis sets such as 6-31+G**. nih.gov Analysis of the transition state structure provides detailed insight into the bond-breaking and bond-forming processes occurring during the reaction. For example, in S_N2 reactions similar to those that this compound might undergo, calculations can reveal the precise arrangement of atoms as the nucleophile attacks and the leaving group departs. nih.gov These theoretical investigations of energetic profiles and transition states provide a quantitative and predictive understanding of the chemical behavior of this compound and related compounds.

Advanced Analytical Characterization of Methyl Chloroglyoxylate Reaction Products

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, MS)

Spectroscopic techniques are fundamental to the structural analysis of molecules derived from methyl chloroglyoxylate. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used in concert to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are critical for identifying the chemical environment of atoms. For instance, in the synthesis of various substituted pyrazole (B372694) carboxylates, ¹H NMR is used to identify characteristic signals for the methoxy (B1213986) group (OCH₃) protons, typically appearing as a singlet around 3.8-4.0 ppm, and protons on the aromatic and heterocyclic rings. mdpi.com In the characterization of 2H-chromene derivatives formed from a three-component reaction involving this compound, ¹H-NMR spectra clearly show signals for methoxy groups and a distinct singlet for the CH proton, confirming the chromene skeleton. researchgate.net Similarly, ¹³C NMR is invaluable for identifying carbonyl carbons and other carbon atoms within the molecule, with predictable chemical shifts indicating the presence of ester and ketone functionalities. semanticscholar.org

Infrared (IR) Spectroscopy is used to identify specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. For products derived from this compound, the strong absorption band of the ester carbonyl (C=O) group is a key diagnostic peak, typically appearing in the region of 1720-1750 cm⁻¹. researchgate.netniscpr.res.in Additional ketone carbonyl groups, if present, will also show strong absorptions, usually at slightly lower wavenumbers than the ester. semanticscholar.org The presence or absence of other functional groups, such as N-H or O-H, can also be readily confirmed by their characteristic IR absorptions. semanticscholar.org

Mass Spectrometry (MS) determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The mass spectra of products like 2H-chromene derivatives display the molecular ion peak (M⁺) at the expected mass-to-charge (m/z) ratio. researchgate.net Analysis of the fragmentation patterns, which often involve the loss of side chains like the methoxycarbonyl group, helps to corroborate the proposed structure. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight data, allowing for the determination of the elemental composition of the product. wiley-vch.de

Interactive Table: Spectroscopic Data for Selected this compound Reaction Products

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) | Source |

|---|---|---|---|---|---|

| Methyl 2-(4-methoxyphenyl)-2-(2-tosylhydrazono)acetate | 7.82 (d), 7.33 (d), 6.87 (d), 3.90 (s), 3.85 (s), 2.44 (s) | 162.6, 160.6, 144.3, 138.0, 135.5, 129.9, 129.7, 127.9, 126.4, 113.5, 55.3, 52.7, 21.6 | 3452, 3188, 1731, 1600 | Not specified | semanticscholar.org |

| Benzyl 2-(4-methoxyphenyl)-2-oxoacetate | 8.02 (d), 7.45–7.31 (m), 6.94 (d), 5.39 (s), 3.87 (s) | 184.7, 165.3, 164.2, 134.9, 132.7, 128.9, 128.7, 114.5, 113.5, 67.7, 55.8 | Not specified | 270.0890 (HRMS) | wiley-vch.de |

| 2,3-Diethyl 4-Methyl 5,6,7,8-Tetrahydro-7,7-dimethyl-5-oxo-2H-1-benzopyran-2,3,4-tricarboxylate | 4.57 (s), 3.81 (s), 2.25 (q), 1.32 (t), 1.19 (t), 1.14 (s), 1.10 (s) | 195.82, 170.34, 165.33, 164.69, 161.20, 144.70, 112.11, 108.76, 53.52, 53.18, 52.78, 50.25, 40.56, 36.76, 32.39, 29.07, 27.13 | Not specified | 428.48 (M⁺) | researchgate.net |

Chromatographic Techniques for Product Analysis and Purity Assessment

Chromatography is an indispensable tool for separating components of a reaction mixture, allowing for both the isolation of the desired product and the assessment of its purity. mdpi.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques. researchgate.netuni-muenchen.de

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis and purification of a broad range of compounds derived from this compound. researchgate.net For instance, in the synthesis of α-ketoesters, HPLC is used to monitor the progress of the reaction and to determine the enantiomeric excess of chiral products. wiley-vch.de Different HPLC modes, such as normal-phase or reversed-phase, can be employed depending on the polarity of the analytes. nih.gov The use of a UV detector allows for the quantification of products that contain a chromophore. researchgate.net In the analysis of complex mixtures, HPLC can be coupled with mass spectrometry (LC-MS) to provide structural information on the separated components. researchgate.net

Gas Chromatography (GC) is particularly suitable for the analysis of volatile and thermally stable compounds. uni-muenchen.de Reaction products are often derivatized to their corresponding methyl esters to increase their volatility for GC analysis. researchgate.net GC, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is a powerful technique for determining the purity of a sample and identifying minor impurities. researchgate.netdss.go.th The retention time of a compound in the GC chromatogram is a characteristic property that can be used for identification when compared to an authentic standard. dss.go.th

Interactive Table: Chromatographic Conditions for Analysis of Related Compounds

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application Example | Source |

|---|---|---|---|---|---|

| HPLC | Silica (B1680970) Gel | Hexane/Ethanol/TFA | UV | Separation of diastereomeric esters | nih.gov |

| HPLC | C18 | Methanol (B129727)/2-propanol-hexane | UV | Analysis of fatty acid methyl esters | researchgate.net |

| GC | SE-30 | Not specified | MS | Analysis of isomeric reaction products | dss.go.th |

| GC-MS | Fused silica capillary with chiral stationary phase | Helium | MS | Enantioselective separation of chiral compounds | uni-muenchen.de |

X-ray Crystallography for Absolute Configuration Determination

While spectroscopic and chromatographic methods provide substantial structural information, X-ray crystallography stands as the definitive technique for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the product, a precise map of electron density can be generated, revealing the exact positions of all atoms in the molecule. niscpr.res.in

This technique has been crucial in confirming the structures of complex molecules synthesized from various starting materials, including those involving multi-component reactions. researchgate.netniscpr.res.in For example, in cases where the outcome of a cyclization reaction is ambiguous, X-ray crystallography can unequivocally identify the correct regioisomer formed. niscpr.res.in It has also been used to characterize novel organometallic complexes and to understand the stereochemistry of intermediates in reaction mechanisms. mdpi.comresearchgate.net The ability to obtain a crystal structure provides incontrovertible proof of the molecular architecture, which is invaluable for publication and for understanding structure-activity relationships. mdpi.comresearchgate.net

Chiroptical Methods for Stereochemical Analysis

When dealing with chiral molecules, determining the stereochemistry is a critical aspect of characterization. Chiroptical methods, which measure the differential interaction of a molecule with left- and right-circularly polarized light, are essential for this purpose.

Circular Dichroism (CD) spectroscopy and Optical Rotatory Dispersion (ORD) are powerful techniques for analyzing chiral molecules. The sign and magnitude of the Cotton effect in a CD or ORD spectrum can often be correlated with the absolute configuration of a specific stereocenter, especially when comparing the spectrum to that of a known compound or to theoretical calculations. While direct application examples for this compound products are specialized, the principles are broadly applied in organic chemistry for stereochemical assignment of complex natural and synthetic products. researchgate.net

In many cases, the stereochemical analysis is performed after derivatizing the product with a chiral agent. The resulting diastereomers can then often be separated by chromatography (HPLC or GC) and their absolute configurations determined more readily. nih.gov This combination of derivatization, chromatography, and chiroptical analysis provides a robust strategy for the complete stereochemical elucidation of chiral reaction products. researchgate.net

Green Chemistry Principles and Sustainable Synthesis with Methyl Chloroglyoxylate

Development of Energy-Efficient Methyl Chloroglyoxylate Reactions

A key aspect of green chemistry is the reduction of energy consumption in chemical processes. Traditional heating methods often require significant energy input and can lead to longer reaction times and the formation of byproducts. In contrast, microwave-assisted synthesis has emerged as a more energy-efficient alternative, frequently leading to dramatic rate enhancements and cleaner reactions.

Microwave irradiation offers rapid and uniform heating of the reaction mixture, which can accelerate reaction kinetics by orders of magnitude compared to conventional heating. smolecule.com This localized superheating can also minimize the decomposition of thermally sensitive intermediates. smolecule.com In the context of this compound chemistry, microwave-assisted protocols have demonstrated significant potential. For instance, the bismuth triflate (Bi(OTf)₃)-catalyzed spiro annulation of ethyl (Z)-3-amino-3-phenylacrylates with this compound under microwave conditions proceeds efficiently to produce spiro[pyrrole-3,2′-quinazoline]carboxylates. smolecule.com

Another energy-efficient approach is microwave-assisted carbonylation. The use of a Palladium/Carbon (Pd/C) catalyst with dielectric heating allows for the alkoxycarbonylation of aryl iodides with this compound to proceed to over 90% conversion in a matter of minutes. smolecule.com This rapid and efficient method reduces the likelihood of side reactions, such as overchlorination, which can be more prevalent with prolonged thermal processes. smolecule.com

| Reaction Type | Catalyst | Reaction Conditions | Yield/Conversion | Reference |

| Spiro annulation | Bi(OTf)₃ | 140°C, 5 min, Microwave | 90% | smolecule.com |

| Alkoxycarbonylation | Pd/C | 5-10 min, Microwave | >90% | smolecule.com |

Catalyst-Free Methodologies Employing this compound

The development of catalyst-free reactions is a significant goal in green chemistry, as it eliminates the need for often expensive and potentially toxic catalysts, and simplifies product purification. rsc.org While many reactions with this compound utilize catalysts, there is growing interest in developing catalyst-free alternatives, particularly in the realm of multicomponent reactions and reactions in green solvents like water. rsc.org

This compound, as a reactive acylating agent, can participate in reactions with various nucleophiles, such as amines and alcohols, to form amides and esters, respectively. smolecule.com In some instances, these reactions can proceed efficiently without the need for a catalyst, driven by the inherent reactivity of the starting materials. The design of catalyst-free multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is a particularly promising strategy. researchgate.netpreprints.org These reactions are often highly efficient and atom-economical.

While specific, well-documented examples of catalyst-free reactions directly employing this compound are still emerging, the principles of catalyst-free synthesis are being applied to similar reactive molecules. For example, catalyst-free, one-pot, three-component reactions have been developed for the synthesis of various heterocyclic compounds. nih.gov The exploration of similar catalyst-free multicomponent reactions involving this compound is an active area of research.

| Reaction Type | Reactants | Conditions | Product | Reference |

| Acylation | This compound, Amine/Alcohol | Varies | Amide/Ester | smolecule.com |

| Multicomponent Reaction | This compound, various reactants | Under development | Complex heterocycles |

Waste Minimization and Atom Economy in this compound Chemistry

Waste minimization and the maximization of atom economy are central tenets of green chemistry. Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. kccollege.ac.in Reactions with high atom economy are inherently greener as they generate less waste.

One strategy to minimize waste is the use of solvent-free reaction conditions. Solvents are a major contributor to chemical waste, and their elimination simplifies purification and reduces environmental impact. A solvent-free protocol for the synthesis of this compound itself has been developed, reacting methyl oxalate (B1200264) with bis(trichloromethyl) carbonate (triphosgene). This method is notable for minimizing byproducts like hydrogen chloride (HCl) and carbon dioxide (CO₂), which can be effectively neutralized. smolecule.com

Multicomponent reactions (MCRs) are excellent examples of atom-economical processes, as they are designed to incorporate all or most of the atoms from the starting materials into the final product in a single step. researchgate.netpreprints.org The one-pot synthesis of functionalized 2H-chromene derivatives from a CH-acid, a dialkyl acetylenedicarboxylate (B1228247), and this compound is an example of a reaction that, while mediated by triphenylphosphine (B44618), demonstrates the potential for high atom economy in a multicomponent setting.

The calculation of atom economy is a useful metric for comparing the "greenness" of different synthetic routes. The formula for atom economy is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 kccollege.ac.inomnicalculator.com

For example, in the acylation of a simple alcohol like methanol (B129727) with this compound to form dimethyl oxalate, the atom economy can be calculated. While this is a simple illustrative reaction, the principle can be applied to more complex syntheses to guide the selection of more sustainable pathways. The ideal reaction would have an atom economy of 100%, meaning all reactant atoms are found in the desired product.

| Synthetic Strategy | Green Chemistry Principle | Example with this compound | Reference |

| Solvent-free synthesis | Waste Minimization | Synthesis of this compound from methyl oxalate and triphosgene (B27547). | smolecule.com |

| Multicomponent reactions | Atom Economy | One-pot synthesis of 2H-chromene derivatives. |

Future Research Directions and Emerging Trends

Unexplored Reactivity Profiles and Novel Transformations of Methyl Chloroglyoxylate

While this compound is well-established as a potent acylating agent and an activator for dimethyl sulfoxide (B87167) (DMSO) in oxidation reactions, its full reactive potential remains to be explored. researchgate.netresearchgate.netwindows.net Current research points toward several promising avenues for discovering novel transformations.

A known limitation is the failure of the DMSO-oxalyl chloride system (and by extension, this compound activation) in the oxidation of most allenic and acetylenic alcohols. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net This presents a clear opportunity for future research to develop modified conditions or new catalytic systems that can overcome this challenge, potentially by altering the reaction mechanism to favor the desired oxidation pathway.

Emerging research has already demonstrated novel reactivity. For instance, microwave-assisted, Bismuth(III) triflate-catalyzed spiro annulation of acrylates with this compound has been shown to produce complex spiro[pyrrole-3,2′-quinazoline]carboxylates in high yield within minutes. smolecule.com This method leverages localized superheating to accelerate reaction kinetics and minimize the decomposition of sensitive intermediates. smolecule.com Other novel transformations include triphenylphosphine-mediated reactions, which open new routes for heterocycle synthesis. acs.org

Future work will likely focus on:

Catalyst Development: Exploring new Lewis acid or organocatalyst systems to modulate the reactivity of this compound and enable previously inaccessible transformations.

Reaction Partner Screening: Systematically investigating its reactions with a wider range of functional groups and substrates to uncover new bond-forming strategies.

Mechanistic Investigations: Utilizing computational and experimental studies to gain a deeper understanding of reaction intermediates and transition states, which can guide the rational design of new reactions.

A summary of recently explored novel reaction conditions is presented below.

| Catalyst/Condition | Reactants | Product Type | Key Advantage |

| Bi(OTf)₃, Microwave | Ethyl (Z)-3-amino-3-phenylacrylates, this compound | Spiro[pyrrole-3,2′-quinazoline]carboxylates | 90% yield in 5 minutes, minimizes decomposition smolecule.com |

| Pd(II)-BINAP, Ionic Liquid | Aryl iodides, this compound | Esters and Amides | High conversion (>90%), avoids racemization smolecule.com |

| Triphenylphosphine (B44618) | Silyl (B83357) ester of O-acyl(aroyl)salicylic acids | 4H-chromen-4-ones | Good to excellent yields via intramolecular Wittig cyclization acs.org |

Expanding the Scope of Synthetic Applications

This compound is a valuable building block for synthesizing a variety of target molecules, particularly in the pharmaceutical and life sciences sectors. anshulchemicals.com Its utility has been demonstrated in the preparation of key intermediates for complex drugs and biologically active compounds. pharmaffiliates.comchemicalbook.com

Recent research has highlighted its role in the synthesis of:

HIV-1 Integrase Inhibitors: It is used to prepare phenanthrene (B1679779) β-diketo acids, which are being studied as potential inhibitors of HIV-1 integrase. pharmaffiliates.com It is also instrumental in a novel synthesis of key intermediates for the HIV medication dolutegravir. chemicalbook.com

NEP Inhibitors: The compound is a key reagent in an improved process for synthesizing intermediates of Sacubitril, a neprilysin (NEP) inhibitor used in combination with valsartan (B143634) for heart failure. google.com

Antibacterial Agents: It is used to construct α-keto esters, a class of compounds investigated for their potential as antibacterial agents. shu.ac.uk

Fluorescent Probes: It serves as a reagent in the synthesis of coumarin-based probes designed to fluoresce upon detecting inorganic phosphate (B84403) in biological systems like cell cultures. pharmaffiliates.com

Natural Products: It is employed in the initial Friedel-Crafts acylation step for the total synthesis of natural products such as Asperjinone. nih.gov

Agrochemicals: The compound is used to create auxin-active acetylenes by introducing a vicinal ketoester to a pyrazole (B372694) scaffold. clockss.org